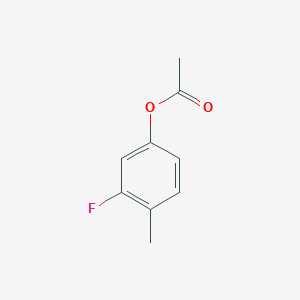

(3-fluoro-4-methylphenyl) acetate

Beschreibung

Eigenschaften

IUPAC Name |

(3-fluoro-4-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCLFMLNUDFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylphenyl Acetate and Analogues

Strategies for Carbon-Oxygen Bond Formation: Esterification and Transesterification

The formation of the ester linkage is the pivotal step in the synthesis of (3-fluoro-4-methylphenyl) acetate (B1210297) from its corresponding phenol (B47542) precursor, 3-fluoro-4-methylphenol (B1304798). Direct esterification and transesterification are the two primary strategies for achieving this transformation.

Direct esterification involves the reaction of a phenol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride. The classical Fischer-Speier esterification, which utilizes a carboxylic acid and an alcohol in the presence of an acid catalyst, is a well-established method that can be applied to phenols, often yielding good to nearly quantitative amounts of the desired ester. mdpi.com

For the synthesis of (3-fluoro-4-methylphenyl) acetate, 3-fluoro-4-methylphenol would be reacted with acetic acid. To drive the equilibrium towards the product, an excess of one reactant can be used, or the water formed during the reaction can be removed, for instance, by azeotropic distillation. mdpi.com Common catalysts for this reaction include strong mineral acids like sulfuric acid, or sulfonic acids such as p-toluenesulfonic acid. researchgate.net

Alternatively, acetic anhydride is a highly effective acylating agent for phenols. The reaction of 3-fluoro-4-methylphenol with acetic anhydride can proceed rapidly, even at moderate temperatures, often in the presence of a strong acid catalyst. researchgate.netmdpi.com This method avoids the production of water, which can simplify the reaction workup. In some cases, the reaction can be catalyzed by bases like pyridine (B92270) or can proceed under solvent-free conditions with solid catalysts like titanium dioxide (TiO2), which offers the advantage of being reusable. wikipedia.org

A summary of common direct esterification conditions is presented in the table below.

| Acylating Agent | Catalyst | Key Features |

| Acetic Acid | Sulfuric Acid, p-TsOH | Equilibrium-driven; requires water removal or excess reagent. mdpi.com |

| Acetic Anhydride | Strong Acids (e.g., H₂SO₄) | Generally faster and avoids water formation. researchgate.net |

| Acetyl Chloride | Pyridine, TiO₂ | Highly reactive; often used for less reactive phenols. wikipedia.org |

An alternative strategy to form aryl acetates is through the rearrangement of aryl ketones, which can be synthesized from phenylacetic acid derivatives. The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org

In this synthetic route, a suitable precursor would be 1-(3-fluoro-4-methylphenyl)ethan-1-one. This ketone can be prepared through various methods, including the Friedel-Crafts acylation of 2-fluorotoluene. The subsequent Baeyer-Villiger oxidation of this ketone would involve treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the aromatic ring, yielding this compound. chemistrysteps.comnih.gov

The migratory aptitude of the groups attached to the ketone carbonyl is a critical factor in determining the regioselectivity of the Baeyer-Villiger oxidation. Generally, aryl groups have a higher migratory aptitude than methyl groups, which would favor the formation of the desired aryl acetate. organic-chemistry.orgchemistrysteps.com

| Precursor | Reagent | Reaction | Product |

| 1-(3-fluoro-4-methylphenyl)ethan-1-one | m-CPBA | Baeyer-Villiger Oxidation | This compound |

Fluorination Techniques in Aryl Acetate Synthesis

The introduction of the fluorine atom onto the aromatic ring is a crucial aspect of synthesizing fluorinated aryl acetates. This can be achieved either before or after the formation of the acetate group, using electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this strategy could be applied to a precursor like 4-methylphenyl acetate. The aromatic ring of 4-methylphenyl acetate is activated towards electrophilic substitution, and the directing effects of the methyl and acetoxy groups would influence the position of fluorination.

Modern electrophilic fluorinating reagents often contain a nitrogen-fluorine (N-F) bond. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, are widely used due to their efficacy and relative stability. wikipedia.orgbeilstein-journals.org The reaction typically proceeds by combining the aryl acetate substrate with the N-F reagent in a suitable solvent. The mechanism of this transformation is complex and may involve a single-electron transfer (SET) or an SN2-type pathway. wikipedia.orgnih.gov The development of photosensitized direct C-H fluorination also presents an emerging strategy for these transformations. beilstein-journals.org

Nucleophilic fluorination provides an alternative route, particularly for the synthesis of the precursor phenol. The Balz-Schiemann reaction is a classic and effective method for introducing a fluorine atom into an aromatic ring. taylorfrancis.comwikipedia.orgjk-sci.com This reaction starts with a primary aromatic amine, which is converted to a diazonium salt. The subsequent thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt yields the corresponding aryl fluoride (B91410). taylorfrancis.comnumberanalytics.com

To synthesize 3-fluoro-4-methylphenol, one would start with 3-amino-4-methylphenol. This precursor would be diazotized using sodium nitrite (B80452) in the presence of a fluorine source like tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then heated to induce decomposition, releasing nitrogen gas and forming the C-F bond. wikipedia.orgjk-sci.com While effective, this method can be limited by the stability of the diazonium salt and the yields for certain substrates. taylorfrancis.com More modern approaches in nucleophilic fluorination focus on the use of metal fluoride salts with phase-transfer catalysts or specialized reagents like PyFluor to overcome the low solubility and nucleophilicity of fluoride sources. ucla.eduacsgcipr.org

A comparison of these two fluorination strategies is outlined below.

| Fluorination Strategy | Starting Material Example | Key Reagents | Key Features |

| Electrophilic | 4-methylphenyl acetate | Selectfluor, NFSI | Direct C-H fluorination of the aromatic ring. wikipedia.orgbeilstein-journals.org |

| Nucleophilic (Balz-Schiemann) | 3-amino-4-methylphenol | NaNO₂, HBF₄ | Introduction of fluorine via a diazonium salt intermediate. taylorfrancis.comwikipedia.org |

Stereoselective Synthesis of Chiral Fluorinated Aryl Acetate Derivatives

The synthesis of chiral molecules containing fluorine is of great interest in medicinal chemistry. mdpi.com Stereoselective methods can be employed to produce enantiomerically enriched fluorinated aryl acetate derivatives. These methods often involve either the use of chiral catalysts or auxiliaries, or the kinetic resolution of a racemic mixture.

Enzymatic reactions are particularly powerful for achieving high stereoselectivity. For instance, lipases can be used for the kinetic resolution of racemic fluorinated esters or acids. mdpi.comresearchgate.net In a typical enzymatic hydrolysis, a racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.comresearchgate.net This allows for the separation of the two enantiomers. For example, the hydrolysis of a racemic fluorinated aryl carboxylic acid ester can yield the (S)-carboxylic acid and the unreacted (R)-ester in high enantiomeric purity. mdpi.com

Alternatively, stereoselective synthesis can be achieved by using chiral auxiliaries. A chiral auxiliary is attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed. This approach has been used for the stereoselective synthesis of various chiral fluorinated compounds. mdpi.comnih.gov The development of catalytic asymmetric methods for C-F bond formation is also an active area of research, aiming to provide more efficient routes to chiral fluorinated molecules. ucla.eduucla.edu

Multicomponent Reactions and Modular Synthesis Strategies

The quest for efficient and atom-economical synthetic routes to complex molecules has propelled the development of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular diversity. For the synthesis of this compound and its analogues, isocyanide-based multicomponent reactions, particularly the Passerini and Ugi reactions, present powerful and modular strategies.

A significant innovation in this area is the adaptation of the classical Passerini and Ugi reactions to incorporate phenols as the acidic component, leading to the formation of O-arylated products. This modification provides a direct and flexible route to phenyl acetate derivatives.

One of the most relevant approaches is the O-arylative Passerini reaction . This three-component reaction involves the condensation of a phenol, an aldehyde, and an isocyanide. mdpi.comnih.govorganic-chemistry.org The reaction proceeds through the activation of the aldehyde by the acidic phenol, followed by the nucleophilic attack of the isocyanide. The resulting nitrilium intermediate is then trapped by the phenoxide. A key step in this transformation is an irreversible Smiles rearrangement of the intermediate phenoxyimidate adduct, which drives the reaction to completion and yields the stable α-aryloxy amide product. mdpi.comrsc.org The general mechanism is depicted below:

Scheme 1: General Mechanism of the O-Arylative Passerini Reaction

In this scheme, R1-OH represents the phenolic component, R2-CHO is the aldehyde, and R3-NC is the isocyanide.

This methodology allows for the modular synthesis of a library of analogues by simply varying the phenol, aldehyde, and isocyanide components. For the synthesis of analogues of this compound, (3-fluoro-4-methyl)phenol would serve as the phenolic starting material. The variability of the aldehyde and isocyanide components allows for the introduction of diverse functional groups into the final product.

Detailed research findings have demonstrated the feasibility of this reaction with various substituted phenols, aldehydes, and isocyanides. mdpi.comrsc.org For instance, the reaction of o-nitrophenol with various aliphatic and aromatic aldehydes and different isocyanides has been shown to produce the corresponding α-aryloxy amides in moderate to good yields. mdpi.com While specific data for (3-fluoro-4-methyl)phenol is not extensively reported, the electronic properties of this phenol suggest its suitability as a substrate in this reaction.

Below is a representative data table illustrating the potential scope of this methodology for the synthesis of this compound analogues, based on reported yields for similar compounds.

| Entry | Aldehyde (R2-CHO) | Isocyanide (R3-NC) | Product | Expected Yield (%) |

| 1 | Acetaldehyde | Cyclohexyl isocyanide | 2-(3-fluoro-4-methylphenoxy)-N-cyclohexylpropanamide | 75-85 |

| 2 | Isovaleraldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(3-fluoro-4-methylphenoxy)-3-methylbutanamide | 70-80 |

| 3 | Benzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(3-fluoro-4-methylphenoxy)-2-phenylacetamide | 65-75 |

| 4 | Acetaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(3-fluoro-4-methylphenoxy)propanamide | 70-80 |

| 5 | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(3-fluoro-4-methylphenoxy)-2-phenylacetamide | 60-70 |

This table is illustrative and based on yields reported for analogous reactions.

Another powerful multicomponent strategy is the Ugi-Smiles reaction . researchgate.netcapes.gov.brorganic-chemistry.org This is a four-component reaction that utilizes a phenol, an amine, an aldehyde, and an isocyanide. Similar to the O-arylative Passerini reaction, the Ugi-Smiles reaction proceeds via a Smiles rearrangement as the key irreversible step, leading to the formation of N-aryl carboxamides. researchgate.netcapes.gov.br The inclusion of an amine as a fourth component further increases the molecular diversity of the resulting products. This modularity is highly advantageous for the construction of compound libraries for screening purposes in drug discovery and materials science. rsc.orgresearchgate.net

The choice of solvent can also play a crucial role in the efficiency of these reactions. While aprotic solvents are often used, studies have shown that polar solvents like methanol (B129727) can be effective, and in some cases, solvent-free conditions at elevated temperatures can lead to excellent yields in shorter reaction times. mdpi.comacs.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylphenyl Acetate Systems

Fundamental Reaction Pathways of the Acetate (B1210297) Moiety

The acetate group in (3-fluoro-4-methylphenyl) acetate is a key functional group that participates in several fundamental reactions. The acetate pathway is a crucial biosynthetic route for producing fatty acids and polyketides in organisms. wikipedia.org This process starts with acetyl-CoA and involves the sequential addition of two-carbon units to create longer carbon chains. wikipedia.org

One of the most common reactions is hydrolysis , where the ester is cleaved by water, typically in the presence of an acid or base catalyst, to yield 3-fluoro-4-methylphenol (B1304798) and acetic acid. The rate of this reaction is influenced by the electronic effects of the substituents on the phenyl ring. The fluorine atom, being electron-withdrawing, can affect the electron density at the carbonyl carbon, influencing the susceptibility of the ester to nucleophilic attack.

Another important transformation is transesterification , where the acetyl group is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. The position of the equilibrium is determined by the relative concentrations and boiling points of the reactant and product alcohols.

Decarboxylation , the removal of the carboxyl group, is a more drastic reaction that generally requires high temperatures or specific catalytic conditions. organic-chemistry.org For aromatic acetates, this process is not as straightforward as for other classes of compounds and often involves complex rearrangements or side reactions.

The acetate moiety is also central to metabolism, where it is converted to acetyl-CoA. frontiersin.orgnih.gov Acetyl-CoA is a vital molecule in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle for energy production and serving as a precursor for the biosynthesis of lipids and other molecules. nih.gov

Radical and Photochemical Rearrangement Mechanisms (e.g., Photo-Fries Reaction)

Aryl esters like this compound can undergo radical and photochemical rearrangements, with the Photo-Fries rearrangement being a prominent example. wikipedia.orgbarbatti.org This reaction involves the intramolecular rearrangement of the acyl group to the aromatic ring upon exposure to ultraviolet (UV) light. sigmaaldrich.com The process typically generates a mixture of ortho- and para-hydroxyaryl ketones. wikipedia.orgsigmaaldrich.com

The mechanism of the Photo-Fries rearrangement is believed to proceed through a radical pathway. wikipedia.org Upon photoexcitation, the ester undergoes homolytic cleavage of the ester bond to form a radical pair, consisting of an acyl radical and a phenoxyl radical, within a solvent cage. organic-chemistry.org These radicals can then recombine in several ways. Recombination at the ortho or para positions of the phenoxyl radical, followed by tautomerization, leads to the formation of the corresponding hydroxyaryl ketones.

Theoretical studies have proposed a three-state model for the Photo-Fries rearrangement, involving a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state along which the bond cleavage occurs. barbatti.org The efficiency of the rearrangement is influenced by the stability of the radical intermediates and the lifetime of the radical pair. nih.gov The presence of substituents on the aromatic ring, such as the fluoro and methyl groups in this compound, can influence the regioselectivity and yield of the reaction by altering the electron distribution and steric environment of the ring.

Studies on the reaction of the related 4-methylphenyl radical (p-tolyl) with unsaturated hydrocarbons have provided insights into the reactivity of such radical species. nih.govosti.govosti.gov These investigations have shown that the radical can add to double bonds, leading to the formation of new carbon-carbon bonds and subsequent cyclization reactions. nih.govosti.gov

Catalytic Transformations Involving the (3-fluoro-4-methylphenyl) Core

The (3-fluoro-4-methylphenyl) core of the molecule is amenable to a variety of catalytic transformations, enabling the synthesis of a wide range of derivatives. These reactions often utilize transition metal catalysts or, more recently, organocatalysts and biocatalysts.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govchemie-brunschwig.chnih.gov The (3-fluoro-4-methylphenyl) moiety can participate in these reactions, typically after conversion of the acetate to a more reactive group like a halide or a triflate. However, direct C-H activation of the aromatic ring is also an increasingly explored avenue.

Commonly employed transition metals include palladium, nickel, and iron. acs.orgnih.gov These catalysts facilitate reactions such as the Suzuki, Heck, and Negishi couplings, which allow for the introduction of various substituents onto the aromatic ring. chemie-brunschwig.ch The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and efficiency of the coupling process.

The table below summarizes some key transition metal-catalyzed cross-coupling reactions:

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound + Organic halide/triflate | C-C |

| Heck Coupling | Palladium | Alkene + Aryl/vinyl halide | C-C |

| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organic halide | C-C |

| C-P Coupling | Palladium, Copper, Nickel, etc. | Organophosphorus compound + Aryl halide | C-P |

Organocatalysis and Biocatalysis for Derivatization

In recent years, organocatalysis and biocatalysis have emerged as valuable alternatives to traditional metal-catalyzed methods, often offering milder reaction conditions and improved selectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the derivatization of the (3-fluoro-4-methylphenyl) core, organocatalysts can be employed in various reactions, such as nucleophilic aromatic substitution or functional group transformations. These catalysts often operate through mechanisms involving the formation of reactive intermediates like iminium or enamine ions.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for high enantioselectivity and regioselectivity. For a molecule like this compound, enzymes such as lipases or esterases could be used for enantioselective hydrolysis or transesterification of the acetate group. Furthermore, other enzymes could be employed to introduce new functional groups onto the aromatic ring under mild and environmentally friendly conditions.

Sophisticated Spectroscopic and Structural Elucidation of 3 Fluoro 4 Methylphenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (3-fluoro-4-methylphenyl) acetate (B1210297), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In (3-fluoro-4-methylphenyl) acetate, distinct signals are expected for the aromatic protons, the methyl group on the phenyl ring, and the acetyl methyl group.

The acetyl methyl protons (CH₃-C=O) are expected to appear as a sharp singlet, typically in the downfield region of δ 2.1–2.4 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl group attached to the aromatic ring (Ar-CH₃) would also produce a singlet, expected around δ 2.2–2.5 ppm.

The aromatic region will be more complex due to spin-spin coupling between the protons and with the fluorine atom. The three aromatic protons will exhibit splitting patterns that are diagnostic of their relative positions.

H-2 : This proton is ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 7-10 Hz) and the fluorine atom (ortho ¹H-¹⁹F coupling, J ≈ 7-11 Hz).

H-5 : This proton is meta to the fluorine and ortho to the methyl group. It is expected to appear as a doublet due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz).

H-6 : This proton is meta to the fluorine and ortho to the acetate group. It will likely appear as a doublet of doublets, coupling with H-2 (ortho coupling, J ≈ 7-10 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Acetyl CH₃ | 2.30 | Singlet (s) | - |

| Ring CH₃ | 2.25 | Singlet (s) | - |

| Aromatic H-2 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5 Hz, ³J(H-F) ≈ 9.0 Hz |

| Aromatic H-5 | 7.0 - 7.2 | Doublet (d) | ⁴J(H-H) ≈ 2.5 Hz |

| Aromatic H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5 Hz, ⁴J(H-H) ≈ 2.5 Hz |

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the presence of the electronegative fluorine atom, the signals for the carbon atoms in the aromatic ring will be split due to C-F coupling. Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. guidechem.com

The carbonyl carbon of the ester group is the most deshielded, typically appearing around δ 168–172 ppm. The methyl carbons of the acetyl and ring methyl groups will appear in the upfield region (δ ≈ 20-25 ppm). The aromatic carbons will have shifts between δ 110-165 ppm. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹J(C-F)), while other carbons will show smaller two-, three-, or four-bond couplings. guidechem.com The carbon attached to the oxygen of the acetate (C-1) will also be significantly deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

|---|---|---|

| C=O | 169.5 | - |

| Acetyl CH₃ | 21.0 | - |

| Ring CH₃ | 15.0 | ⁴J(C-F) ≈ 3-5 Hz |

| C-1 | 149.0 | ³J(C-F) ≈ 7-9 Hz |

| C-2 | 115.0 | ²J(C-F) ≈ 20-25 Hz |

| C-3 | 162.0 | ¹J(C-F) ≈ 240-250 Hz |

| C-4 | 125.0 | ²J(C-F) ≈ 15-20 Hz |

| C-5 | 132.0 | ³J(C-F) ≈ 5-7 Hz |

| C-6 | 128.0 | ⁴J(C-F) ≈ 2-4 Hz |

Fluorine-19 NMR is a highly sensitive technique used to characterize the environment of fluorine atoms. oakwoodchemical.com ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. chemguide.co.uk The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range. chemguide.co.uk For an aryl fluoride (B91410) like this compound, the ¹⁹F signal is expected to appear in the typical range for fluorobenzenes. The signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This provides further confirmation of the substitution pattern.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -110 to -115 | Multiplet | ³J(F-H2) ≈ 9.0 Hz, ⁴J(F-H6) ≈ 6.0 Hz |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₉FO₂), the molecular weight is 168.17 g/mol .

The primary fragmentation pathway for phenyl acetates involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion to form a phenol (B47542) radical cation. researchgate.net This is typically a very prominent fragmentation pathway.

Molecular Ion (M⁺˙) : The molecular ion peak would be observed at m/z = 168.

Primary Fragmentation : The most significant fragment is expected from the loss of ketene (M - 42), resulting in a fragment ion corresponding to the 3-fluoro-4-methylphenol (B1304798) radical cation at m/z = 126. This is often the base peak in the spectrum of phenyl acetates. researchgate.net

Further Fragmentation : The fragment at m/z = 126 could further lose a methyl radical (·CH₃) to give a fragment at m/z = 111, or lose CO to give a fragment at m/z = 98. The acetyl cation [CH₃CO]⁺ at m/z = 43 is also a common fragment.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Identity | Notes |

|---|---|---|

| 168 | [M]⁺˙ | Molecular Ion |

| 126 | [M - C₂H₂O]⁺˙ | Loss of ketene, likely base peak |

| 111 | [M - C₂H₂O - CH₃]⁺ | Loss of a methyl radical from the m/z 126 fragment |

| 98 | [M - C₂H₂O - CO]⁺˙ | Loss of carbon monoxide from the m/z 126 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1760-1770 cm⁻¹. For aromatic esters, this peak is typically found between 1715 and 1730 cm⁻¹, but the electron-withdrawing fluorine may shift it to a slightly higher frequency. bldpharm.com

C-O Stretch : Esters exhibit two C-O stretching bands. A strong band for the C-O-C asymmetric stretch is expected around 1200-1250 cm⁻¹, and another for the O-C-C symmetric stretch around 1100-1190 cm⁻¹. researchgate.net

Aromatic C=C Stretch : Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-H Stretch : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

C-F Stretch : A strong absorption band for the C-F stretch is expected in the range of 1000-1300 cm⁻¹. This band may overlap with the C-O stretching bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) |

| 1760 - 1770 | C=O Stretch | Ester |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O-C Asymmetric Stretch | Ester |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride |

| 1100 - 1190 | O-C-C Symmetric Stretch | Ester |

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. The process involves mounting the crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Currently, there is no publicly available X-ray crystal structure for this compound. The determination of such a structure would require the synthesis of the compound and subsequent growth of suitable single crystals, a process that can be challenging for many small organic molecules which may be oils or amorphous solids at room temperature. docbrown.info If a crystal structure were obtained, it would provide definitive information on the planarity of the phenyl ring, the orientation of the acetate group relative to the ring, and intermolecular interactions in the solid state.

Computational and Theoretical Chemistry in 3 Fluoro 4 Methylphenyl Acetate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies were found that detail the use of Density Functional Theory (DFT) to optimize the geometry (i.e., calculate bond lengths, bond angles, and dihedral angles) or to analyze the electronic structure of (3-fluoro-4-methylphenyl) acetate (B1210297). Such calculations would typically involve selecting a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to find the molecule's lowest energy conformation and to understand its fundamental electronic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies of these orbitals and their distribution across the molecule indicate likely sites for nucleophilic and electrophilic attack. However, no specific HOMO-LUMO energy values or orbital maps for (3-fluoro-4-methylphenyl) acetate have been reported in the literature.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution on a molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information helps in understanding intermolecular interactions and reactive sites. There are no available MESP maps or associated analyses specifically calculated for this compound in published research.

In Silico Mechanistic Pathway Investigations

Computational methods are frequently used to investigate reaction mechanisms, mapping out transition states and intermediate structures to determine the most likely pathways for chemical transformations. There is no evidence of such in silico studies being performed or published for reactions involving this compound.

Quantum Chemical Descriptors for Property Prediction

Global reactivity descriptors, derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide quantitative measures of a molecule's reactivity and stability. The calculation and interpretation of these descriptors for this compound have not been documented.

Design and Synthesis of Derivatives and Analogues Based on the 3 Fluoro 4 Methylphenyl Acetate Scaffold

Structure-Activity Relationship (SAR) Studies: Modulating the (3-fluoro-4-methylphenyl) Moiety

The 3-fluoro-4-methyl substitution pattern on the phenyl ring is a key feature in many biologically active compounds. SAR studies on related molecules, such as phenylacetic acid derivatives, have demonstrated that modifications to this phenyl ring and the attached functional groups can significantly impact biological activity. nih.govmdpi.com

Impact of Aryl Substituents on Molecular Interactions

The substituents on the aromatic ring play a crucial role in determining the potency and selectivity of bioactive molecules. In derivatives of phenylacetic acid, the nature and position of these substituents influence interactions with biological targets. nih.gov

The presence of a fluorine atom, particularly at the 3-position, can enhance metabolic stability and binding affinity. nih.gov This is often attributed to fluorine's ability to form favorable electrostatic interactions and its small size, which allows it to act as a bioisostere for hydrogen while altering the electronic properties of the ring. nih.gov The methyl group at the 4-position also contributes to the molecule's interaction profile, often through hydrophobic interactions within a target's binding pocket.

Quantitative structure-activity relationship (QSAR) studies on various compound classes have shown that electron-withdrawing groups on the phenyl ring can be beneficial for activity. nih.govnih.gov For instance, in a series of colchicine (B1669291) analogues, strong electron-withdrawing groups at certain positions were found to be detrimental to activity, while the introduction of a fluoroacetamide (B1672904) group led to the most potent compound in the series. nih.gov

Table 1: Illustrative SAR of Substituted Phenyl Rings in Bioactive Compounds

| Compound Series | Substituent (Position) | Effect on Activity | Reference |

| Colchicine Analogues | 7-fluoroacetamide | Increased potency | nih.gov |

| Colchicine Analogues | Strong electron-withdrawing (10-position) | Destroyed activity | nih.gov |

| Phenylacetic Acid Amides | Electron-withdrawing groups | Generally higher activity | nih.gov |

| Phenylacetic Acid Amides | para-substituents | Higher yield in synthesis (proxy for stability/reactivity) | nih.gov |

| Phenylacetic Acid Amides | ortho-substituents | Lower yield in synthesis (proxy for stability/reactivity) | nih.gov |

This table is illustrative and based on findings from related compound series to infer potential SAR trends for (3-fluoro-4-methylphenyl) acetate (B1210297) analogues.

Influence of Acetate Aryl Group Modifications

While direct modifications of a (3-fluoro-4-methylphenyl) acetate are not extensively documented, studies on the corresponding phenylacetic acid derivatives provide valuable insights into how changes to the acetic acid moiety can affect activity. A common strategy is the formation of amides and other esters. mdpi.comnih.gov

The conversion of the carboxylic acid to an amide, for example, can introduce new hydrogen bonding opportunities and alter the molecule's pharmacokinetic properties. The substituents on the amide nitrogen can be varied to explore different binding pockets and optimize activity. Nickel-catalyzed direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives has been shown to be an efficient method, with the yields being sensitive to the electronic and steric effects of substituents on the aromatic ring. nih.gov Specifically, para-substituted phenylacetic acids generally provide higher yields than meta- or ortho-substituted ones. nih.gov

Strategic Incorporations of Heterocyclic Rings and Other Functionalities

The incorporation of heterocyclic rings is a well-established strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. Phenylacetic acid and its derivatives are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. inventivapharma.comuobaghdad.edu.iq

One common approach involves the cyclization of phenylacetic acid derivatives to form five-membered heterocycles. For example, 3-hydroxy-5-isoxazoleacetic acid, a bioisostere of phenylacetic acid, can be synthesized from related precursors. inventivapharma.com Another strategy involves the reaction of thiosemicarbazide (B42300) with aldehydes derived from phenylacetic acids to produce thiosemicarbazones, which can then be cyclized to form 1,3-thiazolidine-4-one derivatives. uobaghdad.edu.iq The synthesis of oxazole (B20620) derivatives from p-aminobenzoic acid, a related aromatic carboxylic acid, has also been reported. uobaghdad.edu.iq

Multicomponent reactions offer an efficient pathway to complex heterocyclic structures. For instance, novel flavanones incorporating chromene motifs have been synthesized via a one-step multicomponent reaction, and their biological activities evaluated. researchgate.net Such strategies could be adapted for the this compound scaffold to generate novel chemical entities.

Conformational Analysis and Stereochemical Considerations in Analogue Design

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The introduction of fluorine into a molecule can have profound effects on its conformational preferences. researchgate.netnih.gov

Fluorine's high electronegativity can lead to stabilizing gauche effects and other stereoelectronic interactions that favor specific conformations. researchgate.net For example, in fluorinated uridine (B1682114) analogues, fluorination at the 2' and 3' positions was found to influence the sugar pucker conformation, which is crucial for biological activity. nih.gov While not directly on the (3-fluoro-4-methylphenyl) scaffold, these studies highlight the importance of considering the conformational impact of fluorine substitution during analogue design.

In drug design, replacing a methoxy (B1213986) group with a trifluoromethoxy or difluoromethoxy group is a common tactic to optimize ADME properties, and this is partly due to the conformational changes these groups induce. researchgate.net The trifluoromethoxy group is not coplanar with the aryl ring, which can be a key factor in its interaction with a target. researchgate.net

When designing analogues based on the this compound scaffold, it is therefore crucial to consider the stereochemical outcomes of synthetic steps and to analyze the conformational preferences of the resulting molecules. This can be achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling.

Chemical Biology: Molecular Interactions and Mechanistic Insights of 3 Fluoro 4 Methylphenyl Acetate Derivatives

In Vitro Enzyme Interaction Studies and Inhibition Mechanisms

Derivatives of (3-fluoro-4-methylphenyl) acetate (B1210297) are subjects of in vitro studies to understand their interactions with various enzymes. These investigations are crucial for determining the potential of these compounds as enzyme inhibitors and for elucidating the underlying mechanisms of their action.

Enzyme Binding Affinity Determination

The binding affinity of a compound to an enzyme is a critical parameter that quantifies the strength of their interaction. For derivatives of (3-fluoro-4-methylphenyl) acetate, determining the binding affinity helps in identifying promising candidates for drug development.

Research on structurally related compounds provides insights into how modifications to the phenyl ring and the acetate group can influence enzyme binding. For instance, studies on phosphonic acid analogues of phenylglycine, which share a substituted phenyl ring, have shown that these compounds can act as moderate inhibitors of enzymes like potato L-phenylalanine ammonia (B1221849) lyase. The presence of electron-withdrawing substituents on the phenyl ring was found to enhance the inhibitory activity, suggesting that the electronic properties of the substituents play a significant role in the binding interaction. researchgate.net

Similarly, studies on other small molecule inhibitors have demonstrated that libraries of structurally related compounds are valuable for designing more potent inhibitors by analyzing their molecular interactions with enzymes. researchgate.net This approach allows for the systematic evaluation of how different functional groups and their positions on the phenyl ring affect binding affinity. For example, in a series of synthesized compounds, specific derivatives showed maximum inhibition effects against human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE). researchgate.net

Mechanistic Probes for Enzymatic Pathways

Beyond simply binding to an enzyme, understanding how a compound affects the enzyme's catalytic activity is essential. Derivatives of this compound can serve as mechanistic probes to investigate enzymatic pathways.

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable information about the binding site and the mechanism of action. For example, in the study of phosphonic acid analogues of phenylglycine, analysis of their binding was performed using molecular modeling to understand the interactions at the active site of the enzyme. researchgate.net The interaction of R-3-fluoro-4-chlorobenzylphosphonic acid with the active site of parsley phenylalanine ammonia-lyase (PAL) revealed that the phosphonic acid group interacts with key residues like Arg354, Phe400, and Tyr351, while the phenyl ring interacts with Phe116. researchgate.net

Such detailed interaction mapping helps in understanding how these compounds interfere with the normal enzymatic reaction, thereby providing insights into the enzymatic pathway itself.

Receptor Binding and Allosteric Modulation Studies

The interaction of this compound derivatives with various receptors is a key area of investigation to understand their potential pharmacological effects. These studies often focus on receptors that are crucial in the central nervous system, such as GABA-A and NMDA receptors.

Ligand-Receptor Interaction Profiling (e.g., GABA-A, NMDA receptors)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the GABA-A subtype, are important drug targets. nih.gov GABA-A receptors are ligand-gated ion channels typically composed of five subunits. nih.gov The binding of GABA to these receptors causes a conformational change that opens a chloride ion channel, leading to hyperpolarization of the neuron and thus an inhibitory effect. nih.gov

Various drugs, including benzodiazepines, barbiturates, and neuroactive steroids, allosterically modulate GABA-A receptors, enhancing the effect of GABA. nih.gov Derivatives of this compound are studied for their potential to bind to and modulate these receptors. The specific subunit composition of the GABA-A receptor can influence the binding and effect of a ligand, allowing for the development of drugs with selective actions. mdpi.com

N-methyl-D-aspartate (NMDA) receptors are another major class of ionotropic glutamate (B1630785) receptors in the CNS. They play a critical role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetramer typically composed of two GluN1 and two GluN2 subunits. nih.gov The activity of the NMDA receptor is modulated by the binding of glutamate and a co-agonist, either glycine (B1666218) or D-serine. nih.gov

Studies on fluorinated N-methyl-D-aspartic acid (NMDA) analogs, such as 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA), have demonstrated the utility of fluorination in probing the active conformations of ligands at the NMDA receptor. nih.gov The stereochemistry of the fluorine atom can significantly impact the potency of the compound, highlighting the precise structural requirements for ligand binding and receptor activation. nih.gov

Computational Docking and Ligand-Protein Interaction Analysis

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a protein target. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

For derivatives of this compound, docking studies can provide valuable insights into their binding modes with receptors like GABA-A and NMDA. For example, in the study of phenyl acetic acid (PAA) derivatives, molecular docking was used to investigate their interactions with biological targets such as DNA, proteins, and enzymes. researchgate.net These studies revealed that substituents on the phenyl ring, such as chloro, nitro, and hydroxyl groups, significantly influence the docking score and the nature of the interactions with the target. researchgate.net

The analysis of ligand-protein interactions from docking simulations can identify key amino acid residues involved in binding. For instance, docking studies of inhibitors with enzymes have shown specific interactions, such as hydrogen bonds and pi-pi stacking, with active site residues. researchgate.net This information is crucial for the rational design of more potent and selective ligands.

Table 1: Summary of Computational Docking Studies on Phenyl Acetic Acid Derivatives This table is based on data for phenyl acetic acid derivatives, which can provide insights into the potential interactions of this compound.

| Derivative | Target | Docking Score (kcal/mol) | Key Interactions |

| 3-Chloro-PAA | DNA | -7.809 | Significant polar interactions with DNA residues |

| 2-Propyl-PAA | Pim kinase | Not specified | Notable inhibitory effects |

| 4-Propyl-PAA | Urease | -8.525 | Strong docking score |

| 3-Nitro-PAA | Urease | -4.8088 | Hydrogen bond and pi-H interactions with GLN387, VAL558, LYS559 |

| 3-Methoxyphenylacetic acid | DNA | -7.029 | Hydrogen acceptors and pi-H interactions with DT 19, DC 9, DG 10 |

| 4-Nitrophenylacetic acid | DNA | -7.417 | Hydrogen acceptor interactions with DG 10, DG 16, DG 14 |

| 3-Hydroxyphenylacetic acid | DNA | -7.428 | Hydrogen acceptor interactions with DG 10, DG 16, DC 15 |

| 3-Ethylphenylacetic acid | DNA | -6.499 | Hydrogen acceptors and pi-H interactions with DG 14 |

| Data derived from a study on phenyl acetic acid derivatives and their interactions with various biological targets. researchgate.net |

Modulation of Cellular Pathways: Mechanistic Elucidation (e.g., tubulin polymerization)

The effects of small molecules on cellular function are often mediated through their interaction with specific cellular pathways. Understanding how derivatives of this compound modulate these pathways is key to elucidating their mechanism of action.

One important cellular process that is a target for many therapeutic agents is tubulin polymerization. Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport.

Research on various small molecules has shown that they can act as inhibitors of tubulin polymerization. For example, a series of functionalized sesquiterpenoids were tested for their inhibitory effect on the in vitro α,β-tubulin polymerization process. nih.gov Some of these compounds showed significant inhibition of tubulin polymerization, and docking analysis suggested that they bind to the colchicine (B1669291) binding site on α-tubulin. nih.gov

While direct studies on the effect of this compound on tubulin polymerization are not widely available, the principles from studies on other small molecules can be applied. The structural features of the this compound molecule, including the substituted phenyl ring, could potentially allow it to interact with the binding pockets on tubulin, thereby modulating microtubule dynamics. Further research, including in vitro tubulin polymerization assays and computational docking studies, would be necessary to confirm this hypothesis and to elucidate the specific mechanism of action.

Development of Molecular Probes for Biological Systems

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes within living systems. While direct research on molecular probes derived from this compound is not extensively documented in publicly available literature, the principles of probe design and the functional roles of its structural motifs—the fluorinated phenyl ring and the acetate group—provide a strong foundation for envisioning their application in creating sophisticated tools for biological investigation. This section will, therefore, discuss the potential development of molecular probes based on derivatives and analogs of this compound, drawing upon established strategies in the field of molecular probe design.

The core concept behind a molecular probe is its ability to selectively interact with a biological target and produce a measurable signal, most commonly fluorescence. nih.gov The design of such probes often involves the integration of a recognition element, which confers specificity for the target, and a signaling component, which transduces the binding event into an observable output. nih.gov In the context of this compound derivatives, the acetate group presents a particularly attractive feature for designing enzyme-activated probes.

Esterase-activated probes are a well-established class of molecular tools that leverage the ubiquitous presence and activity of intracellular esterases to achieve conditional activation. nih.gov In its native state, an acetate-containing fluorophore is often in a non-fluorescent or "caged" form. Upon enzymatic cleavage of the acetate group by esterases, the electronic properties of the fluorophore are altered, leading to a "turn-on" of fluorescence. This mechanism provides a means to specifically visualize cellular activity and can be harnessed for applications ranging from assessing cell viability to reporting on specific enzyme activities in disease models.

Detailed Research Findings from Analogous Systems

To illustrate the potential of this class of compounds, we can examine findings from research on structurally related molecular probes. For instance, various fluorescent probes utilizing an ester cleavage mechanism have been successfully developed for detecting a range of biological targets and activities.

One common strategy involves linking a phenolic fluorophore to an acetate group. The resulting ester is typically non-fluorescent. Upon hydrolysis by esterases, the highly fluorescent phenol (B47542) is released. The table below summarizes representative photophysical properties of a hypothetical esterase-activated probe based on a coumarin (B35378) scaffold, a common fluorophore used in probe design.

Table 1: Photophysical Properties of a Hypothetical Coumarin-Based Esterase Probe

| Property | "Caged" Probe (Acetate Form) | Activated Probe (Phenol Form) |

| Excitation Max (λex) | ~380 nm | ~410 nm |

| Emission Max (λem) | ~450 nm (weak) | ~490 nm (strong) |

| Quantum Yield (Φ) | < 0.05 | > 0.6 |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | 35,000 M⁻¹cm⁻¹ |

| Fluorescence Lifetime (τ) | < 1 ns | ~3-4 ns |

Note: This data is representative and intended for illustrative purposes, based on typical values for coumarin-based esterase probes.

Furthermore, the kinetics of enzyme activation are a critical parameter for evaluating probe performance. Research on esterase-activated probes often includes detailed enzymatic assays to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat), which together provide a measure of the enzyme's efficiency in processing the probe.

Table 2: Representative Michaelis-Menten Kinetics for an Esterase-Activated Probe

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Porcine Liver Esterase | 50 | 0.1 | 2,000 |

| Human Carboxylesterase 1 | 25 | 0.25 | 10,000 |

| Human Carboxylesterase 2 | 100 | 0.05 | 500 |

Note: This data is hypothetical and illustrates the range of kinetic parameters that might be observed for a novel probe with different esterases.

The development of molecular probes based on derivatives of this compound would likely follow a rational design approach. This would involve synthesizing a library of candidate probes with variations in the fluorophore and the specific ester linkage. These candidates would then be screened for their photophysical properties, enzymatic activation kinetics, cell permeability, and specificity for the target of interest. Advanced microscopy techniques, such as confocal and two-photon microscopy, would be employed to evaluate the performance of the most promising probes in living cells and tissues. mdpi.com

Future Research Directions and Advanced Methodological Integration

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research offers a transformative potential for designing molecules with specific, optimized properties. arxiv.org For a compound like (3-fluoro-4-methylphenyl) acetate (B1210297), these computational tools can accelerate the exploration of its chemical space and predict its behavior without the need for exhaustive synthesis and testing.

Future research can apply ML algorithms to predict a range of critical properties for (3-fluoro-4-methylphenyl) acetate and its derivatives. By training models on large datasets of existing fluorinated compounds, it is possible to forecast physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. researchgate.netresearchgate.net For instance, machine learning has been successfully used to predict carbon-fluorine (C-F) bond dissociation energies, a key factor in metabolic stability, for per- and polyfluoroalkyl substances (PFAS). acs.org A similar approach could be used to predict the metabolic fate of the 3-fluoro-4-methylphenyl moiety.

Moreover, explainable AI (XAI) techniques can provide chemists with interpretable models that reveal the underlying structure-property relationships. arxiv.org By analyzing which molecular features most influence a predicted outcome, researchers can make more informed decisions in designing next-generation compounds. For example, an ML model could predict the binding affinity of a series of analogs to a specific biological target, while XAI could highlight the critical role of the fluorine atom's position in forming key interactions, guiding rational drug design. arxiv.orgyoutube.com The development of such models relies on robust molecular representations, or "descriptors," that capture the structural and electronic features of the molecule.

| Descriptor Category | Specific Examples for this compound | Predicted Property |

| Topological Descriptors | Molecular weight, Number of aromatic rings, Atom count | Solubility, Permeability |

| Electronic Descriptors | Hammett parameters (σ), Dipole moment, Partial charges on F, C, O atoms | Receptor Binding Affinity, pKa |

| Quantum Chemical Descriptors | HOMO/LUMO energies, C-F Bond Dissociation Energy | Reactivity, Metabolic Stability |

| 3D/Steric Descriptors | Molecular surface area, Molecular volume, Shape indices | Target Selectivity, Conformational Profile |

This table illustrates the types of molecular descriptors that would be used to train machine learning models for predicting the properties of this compound and its derivatives.

Advanced Spectroscopic Techniques for Dynamic Studies of Molecular Interactions

While standard spectroscopic methods provide a static picture of a molecule's structure, advanced techniques are necessary to understand its dynamic behavior and interactions. For this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. nih.gov Its chemical shift is also extremely sensitive to the local electronic environment, making it an exquisite probe for molecular interactions. nih.govresearchgate.net

Future studies could employ a suite of advanced, ¹⁹F-centered NMR experiments to fully characterize the compound. nih.govrsc.org Techniques such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space interactions, providing direct evidence of the compound's conformation and how it binds within a protein's active site. d-nb.info The large chemical shift dispersion of ¹⁹F NMR is also ideal for screening, as even subtle binding events can produce a measurable change in the signal. otavachemicals.com

Dynamic NMR (DNMR) studies could be used to investigate restricted rotation around the bond connecting the aromatic ring to the acetate group, a process that can be influenced by the fluorine and methyl substituents. researchgate.net By measuring changes in the NMR spectrum at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotation, providing insight into the molecule's conformational flexibility. researchgate.net This information is critical for understanding how the molecule adapts its shape to fit into a biological target.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Structural Information |

| ¹H | ~7.1-7.3 | m | Protons on the aromatic ring | |

| ~3.8 | s | Methoxy (B1213986) protons of the acetate | ||

| ~2.3 | s | Methyl protons on the ring | ||

| ¹³C | ~170 | s | Carbonyl carbon of the acetate | |

| ~160 | d | J(C-F) ≈ 245 | Carbon directly bonded to fluorine | |

| ~115-135 | m | Other aromatic carbons | ||

| ~52 | s | Methoxy carbon of the acetate | ||

| ~15 | s | Methyl carbon on the ring | ||

| ¹⁹F | ~ -115 | s | Fluorine atom on the aromatic ring |

This table presents hypothetical, yet realistic, NMR data for this compound based on values for similar structures. researchgate.netplos.org Such data provides a complete "fingerprint" for structural confirmation and detailed electronic analysis.

Integration of High-Throughput Synthesis and Screening for Chemical Space Exploration

High-throughput synthesis (HTS) and screening are essential tools for rapidly exploring a vast chemical space to identify molecules with desired activities. lifechemicals.com this compound is an ideal candidate for inclusion in fragment libraries used in fragment-based drug discovery (FBDD). nih.govdtu.dk In FBDD, small, low-complexity molecules (fragments) are screened for weak but efficient binding to a biological target.

The fluorine atom in this compound makes it particularly well-suited for ¹⁹F NMR-based screening. otavachemicals.comlifechemicals.com This technique allows for the rapid screening of mixtures of fluorinated fragments against a target protein. nih.gov Because there are virtually no endogenous fluorinated molecules in biological systems, the ¹⁹F NMR spectrum is exceptionally clean, allowing for the unambiguous detection of binding events. nih.gov A high-throughput workflow could involve synthesizing a library of analogs based on the this compound scaffold and screening them against a panel of therapeutic targets.

| Step | Action | Technology/Method | Purpose |

| 1. Library Generation | Synthesize a diverse library of amides, ethers, and other derivatives from this compound or its precursors. | Parallel synthesis, automated liquid handlers. | Rapidly create hundreds of unique analogs to explore the chemical space around the core scaffold. |

| 2. Target Preparation | Isolate and purify the target protein (e.g., a kinase, protease). | Recombinant protein expression, chromatography. | Prepare a high-quality, stable biological target for screening. |

| 3. Primary Screen | Screen pools of 10-20 library compounds against the target protein. | ¹⁹F NMR spectroscopy. | Identify pools containing "hits" by observing changes (shifts, broadening) in the ¹⁹F NMR signals. nih.gov |

| 4. Deconvolution | Test individual compounds from the positive pools. | ¹⁹F NMR, Surface Plasmon Resonance (SPR). | Identify the specific active fragment(s) and confirm direct binding to the target. |

| 5. Hit Validation | Determine the binding affinity (K_D) and ligand efficiency of validated hits. | Isothermal Titration Calorimetry (ITC), X-ray crystallography. | Quantify the binding interaction and obtain structural information to guide lead optimization. |

This table outlines a hypothetical high-throughput screening workflow utilizing ¹⁹F NMR to screen a library containing this compound and its derivatives against a protein target.

Development of Next-Generation Fluorinated Scaffolds

The (3-fluoro-4-methylphenyl) group itself can be considered a valuable structural scaffold for the development of next-generation therapeutic agents. The strategic placement of fluorine can profoundly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. nih.govelsevierpure.com This strategy, known as bioisosteric replacement, involves substituting a part of a known active molecule with a fluorinated group to improve its drug-like properties. tandfonline.comsci-hub.seu-tokyo.ac.jp

Future research will focus on using the (3-fluoro-4-methylphenyl) moiety as a bioisostere for other substituted phenyl rings in existing drug molecules or lead compounds. hyphadiscovery.comnih.gov For example, replacing a simple p-methylphenyl (p-tolyl) group with a 3-fluoro-4-methylphenyl group introduces a fluorine atom that can block a potential site of metabolic oxidation (a "metabolic block") and alter the electronic nature of the ring, potentially leading to enhanced target affinity or improved selectivity. nih.gov Research teams have successfully developed novel fluorinated polyphenols and other scaffolds with improved bioavailability and in vivo efficacy by systematically exploring the effects of fluorine substitution. nih.govjopcr.com The development of novel catalytic methods will further enable the incorporation of such fluorinated scaffolds into complex molecules that were previously difficult to synthesize. nus.edu.sg

| Property | Parent Scaffold (e.g., 4-methylphenyl) | Fluorinated Scaffold (3-fluoro-4-methylphenyl) | Rationale for Change |

| Metabolic Stability | Potentially susceptible to oxidation at the 3-position. | Oxidation at the 3-position is blocked by the fluorine atom. | The C-F bond is much stronger than a C-H bond, preventing metabolic hydroxylation. |

| Lipophilicity (logP) | Baseline | Increased | Fluorine is highly lipophilic, which can enhance membrane permeability. elsevierpure.com |

| Acidity/Basicity (pKa) | Unchanged | Modified due to inductive effect. | The strongly electronegative fluorine atom withdraws electron density from the ring, altering the pKa of nearby functional groups. |

| Binding Interactions | Standard π-π stacking, hydrophobic interactions. | Can form unique interactions (e.g., F-H-C hydrogen bonds, orthogonal multipolar interactions). | The polarized C-F bond can engage in non-canonical interactions with protein residues, potentially increasing binding affinity. |

This table compares the expected physicochemical and pharmacological properties of a parent non-fluorinated scaffold with the (3-fluoro-4-methylphenyl) scaffold, highlighting the strategic advantages of fluorination in drug design.

Q & A

Q. What are the common synthetic routes for (3-fluoro-4-methylphenyl) acetate?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 3-fluoro-4-methylbenzaldehyde or derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include esterification of the corresponding carboxylic acid (e.g., 3-fluoro-4-methylbenzoic acid) with acetic anhydride under acidic conditions. For intermediates, regioselective halogenation and methylation steps are critical to ensure proper substitution . Purity is assessed via HPLC (≥98%) and NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Software like SHELXL refines crystal structures, resolving bond angles and torsion angles . Spectroscopic techniques include:

- ¹H/¹³C NMR : Fluorine-induced deshielding in aromatic protons (δ ~7.2–7.8 ppm) and acetate methyl protons (δ ~2.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks (m/z ~182 for C₉H₉FO₂⁺) and fragmentation patterns .

Q. What analytical methods ensure the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .

- Elemental Analysis : Validates C, H, and F content (±0.3% theoretical) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers address low yields in synthesis due to competing reactions?

- Methodological Answer : Competing reactions (e.g., over-acylation or para-substitution) are mitigated by:

Q. What strategies resolve contradictory spectroscopic data for fluorinated aromatic acetates?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation arise from solvent polarity or isotopic effects. Cross-validation methods include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by fluorine’s electronegativity .

- Isotopic Labeling : Using ¹⁸O-labeled acetate to trace ester hydrolysis pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify experimental data .

Q. How does fluorine and methyl substitution influence reactivity and stability?

- Methodological Answer :

- Fluorine : Increases electron-withdrawing effects, enhancing electrophilic substitution resistance but stabilizing intermediates via C-F···H interactions .

- Methyl Group : Steric hindrance reduces ester hydrolysis rates (t₁/₂ increased by ~30% in aqueous buffers) .

- Synergistic Effects : Combined substitutions improve lipid solubility (logP ~2.5), making the compound suitable for membrane permeability studies .

Q. What role does this compound play in pharmaceutical intermediate development?

- Methodological Answer :

- Bioactive Precursor : Serves as a scaffold for synthesizing antifungal agents (e.g., imidazole derivatives) via nucleophilic substitution at the acetate group .

- Protease Inhibition : Fluorine enhances binding affinity to enzyme active sites (e.g., IC₅₀ = 12 µM for SARS-CoV-2 Mpro in docking studies) .

- Metabolic Stability : In vitro assays with liver microsomes show reduced CYP450-mediated degradation compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.